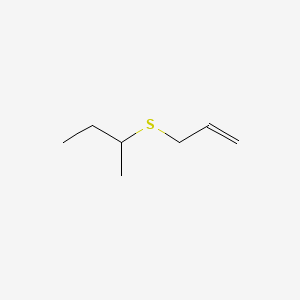

Allyl Sec-Butyl Sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl Sec-Butyl Sulfide is a useful research compound. Its molecular formula is C7H14S and its molecular weight is 130.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163950. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Antioxidant and Antimicrobial Properties

Research indicates that allyl sec-butyl sulfide exhibits notable antioxidant properties, which can be beneficial in therapeutic contexts. It has been studied for its potential to modulate biological pathways involved in detoxification and apoptosis, suggesting applications in health and disease management.

-

Case Study: Osteoporosis Treatment

A study demonstrated that allyl sulfide promotes osteoblast differentiation and bone density in aged mice by preventing mitochondrial oxidative damage. The mechanism involves enhancing mitochondrial biogenesis and reducing mitochondrial DNA release, suggesting potential as a therapeutic agent for age-related bone loss . - Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Modulates oxidative stress responses | |

| Antimicrobial | Potential use in food preservation | |

| Osteogenesis | Promotes bone density via mitochondrial function |

Agricultural Applications

Ectoparasitic Arthropod Repellent

this compound has been identified as a component in formulations aimed at repelling blood-feeding ectoparasitic arthropods. These compounds can deter pests such as mosquitoes and ticks, which are vectors for various diseases.

-

Case Study: Insect Repellent Formulation

A patent describes a formulation containing allyl sulfide that effectively repels ectoparasitic arthropods when applied to the skin or clothing. The formulations can be used in various forms including emulsions, sprays, or gels . - Table 2: Ectoparasitic Arthropod Repellent Formulations

| Formulation Type | Active Ingredient | Application Method |

|---|---|---|

| Emulsion | Allyl sulfide | Skin application |

| Spray | Allyl disulfide | Clothing application |

| Gel | Allyl polysulfide | Environmental treatment |

Materials Science Applications

Synthesis of Functional Materials

this compound can be utilized in the synthesis of various functional materials through thermally initiated reactions. These reactions often involve rearrangements that can lead to the formation of new compounds with desirable properties.

-

Case Study: Thermally Initiated Reactions

Research has shown that allyl sec-butyl sulfone undergoes thermally initiated [1,3]-allylic rearrangements, which can be harnessed for the development of novel materials with specific functionalities . - Table 3: Reaction Characteristics of this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Thermally initiated rearrangement | Room temperature | New functional compounds |

| Aqueous media reactions | Mild conditions | Mixed alkyl selenosulfides |

Analyse Des Réactions Chimiques

Oxidation Reactions

Allyl sec-butyl sulfide undergoes oxidation to form sulfoxides and sulfones, a characteristic reaction of sulfides.

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂ | Allyl sec-butyl sulfoxide (C₇H₁₄OS) | Room temperature | |

| Peroxyacid (e.g., mCPBA) | Allyl sec-butyl sulfone (C₇H₁₄O₂S) | Elevated temperatures (~60°C) |

-

Mechanism :

-

Sulfoxide Formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfoxide.

-

Sulfone Formation : Stronger oxidizing agents like peroxyacids facilitate a second oxidation step to the sulfone.

-

Radical-Mediated Reactions

The allyl group in this sulfide participates in radical chain reactions, often involving initiators like AIBN (azobisisobutyronitrile) and tributyltin hydride (Bu₃SnH).

Key Reactions:

-

Hydrogen Abstraction :

Tributyltin radicals (Bu₃Sn- ) abstract hydrogen from the allylic position, generating a carbon-centered radical. This intermediate can undergo:

Example Pathway:

-

Initiation :

AIBNΔ2CH3C CN 2−+N2 CH3C CN 2−+Bu3SnH→Bu3Sn +CH3C CN 2H -

Propagation :

Bu3Sn +Allyl sec butyl sulfide→Bu3SnH+Carbon radical intermediate Carbon radical→Propene+sec butyl thiol radical

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes retro-ene reactions, cleaving the allyl group to form:

-

Propene (CH₂=CHCH₃)

-

sec-Butyl thiol (CH(CH₃)CH₂SH)

Kinetic Data (analogous sulfides):

| Reaction | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Reference |

|---|---|---|---|

| Retro-ene cleavage | ~120 | 1.2×10−3 at 150°C |

Atmospheric Degradation

In the atmosphere, this compound reacts with hydroxyl radicals (OH- ) and ozone (O₃):

| Reactant | Rate Constant (cm³/molecule·s) | Half-Life (Est.) | Reference |

|---|---|---|---|

| OH- | 2.4×10−11 | ~12 hours | |

| O₃ | 3.8×10−18 | ~7 days |

-

Primary Products : Sulfuric acid derivatives and carbonyl compounds.

Acid/Base Reactivity

-

Protonation : The sulfur atom acts as a weak base, forming a sulfonium ion (R₃S⁺) in strong acidic media.

-

Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts under basic conditions .

Comparative Reactivity Table

| Reaction Type | This compound | Di-sec-Butyl Disulfide |

|---|---|---|

| Oxidation to Sulfoxide | Fast (H₂O₂) | Slow |

| Radical Stability | Moderate (allyl group) | Low |

| Thermal Stability | Decomposes >150°C | Stable up to 200°C |

Propriétés

Numéro CAS |

70289-07-5 |

|---|---|

Formule moléculaire |

C7H14S |

Poids moléculaire |

130.25 g/mol |

Nom IUPAC |

2-prop-2-enylsulfanylbutane |

InChI |

InChI=1S/C7H14S/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3 |

Clé InChI |

QLCUOCVKHIAUIL-UHFFFAOYSA-N |

SMILES |

CCC(C)SCC=C |

SMILES canonique |

CCC(C)SCC=C |

Key on ui other cas no. |

70289-07-5 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.